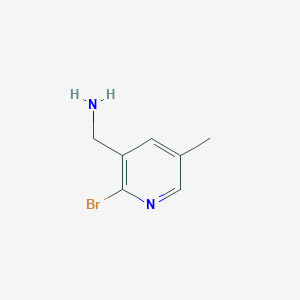

(2-Bromo-5-methylpyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

(2-bromo-5-methylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3 |

InChI Key |

ZOTYCNSHHNZGNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Methylpyridin 3 Yl Methanamine

Precursor Synthesis and Starting Material Preparation

The successful synthesis of the target compound is critically dependent on the efficient preparation of key halogenated and functionalized pyridine (B92270) intermediates. These precursors provide the necessary scaffold for the final amination steps.

A primary route to the target molecule involves intermediates where the 3-position is functionalized with a group that can be converted into a methanamine moiety, such as a nitrile or an aldehyde.

One key precursor is 2-bromo-5-methyl-3-nitropyridine. This compound can be synthesized from 2-hydroxy-5-methyl-3-nitropyridine by treatment with phosphorus(V) oxybromide (POBr₃) in N,N-dimethylformamide (DMF). The reaction proceeds at elevated temperatures to yield the desired brominated product in high yield. chemicalbook.com The nitro group in this intermediate can subsequently be reduced to an amine, which can then be further manipulated. For instance, the reduction of a similar compound, 5-bromo-2-methyl-3-nitropyridine, to 5-bromo-2-methylpyridin-3-amine has been achieved with high efficiency using iron powder and ammonium chloride in a methanol/water solvent system. chemicalbook.com

Another crucial intermediate is 2-bromo-5-methylnicotinonitrile (B1601592). This compound serves as a direct precursor to the target methanamine via reduction of the nitrile group. myskinrecipes.combldpharm.com Aldehyde precursors are also valuable. While the direct synthesis of 2-bromo-5-methylpyridine-3-carbaldehyde is not extensively detailed, analogous compounds like 2-bromopyridine-5-carbaldehyde are prepared from the corresponding 2-bromo-5-(dibromomethyl)pyridine. This transformation is typically achieved by hydrolysis in the presence of a base such as calcium carbonate, affording the aldehyde in excellent yield. chemicalbook.comchemicalbook.com This method suggests a viable pathway from a brominated methyl group to the required aldehyde functionality.

| Precursor | Starting Material | Key Reagents | Yield |

| 2-Bromo-5-methyl-3-nitropyridine | 2-Hydroxy-5-methyl-3-nitropyridine | POBr₃, DMF | 86% chemicalbook.com |

| 5-Bromo-2-methylpyridin-3-amine | 5-Bromo-2-methyl-3-nitropyridine | Fe, NH₄Cl, MeOH/H₂O | 90% chemicalbook.com |

| 2-Bromopyridine-5-carbaldehyde | 2-Bromo-5-(dibromomethyl)pyridine | CaCO₃, H₂O | 92% chemicalbook.comchemicalbook.com |

The synthesis of various halogenated pyridine amines provides alternative starting points for constructing the target molecule. These methods often involve the protection of existing amino groups followed by selective halogenation.

For example, 2-amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine. The process involves an initial protection step where the amino group is acetylated using acetic anhydride. google.com The resulting acetamide is then brominated, and subsequent hydrolysis of the protecting group yields the desired 2-amino-5-bromo-3-methylpyridine. google.com This amine can then be converted into other useful intermediates. Through a Sandmeyer reaction, utilizing cuprous bromide and sodium nitrite in a hydrogen bromide solution, 2-amino-5-bromo-3-methylpyridine is transformed into 2,5-dibromo-3-methylpyridine. google.comsigmaaldrich.com

Another important class of precursors are halomethyl pyridines. These compounds are reactive towards nucleophilic substitution, allowing for the introduction of the amine functionality. A representative synthesis is the preparation of 2-bromo-5-(bromomethyl)pyridine from 2-bromo-5-picoline. prepchem.com This reaction is a radical bromination of the methyl group, typically carried out using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent. prepchem.com A similar strategy could be applied to prepare the requisite 2-bromo-3-(bromomethyl)-5-methylpyridine from 2-bromo-3,5-dimethylpyridine.

| Precursor | Starting Material | Key Reagents | Reaction Type |

| 2-Amino-5-bromo-3-methylpyridine | 2-Amino-3-methylpyridine | 1. Acetic anhydride 2. Liquid bromine 3. NaOH | Acetylation, Bromination, Hydrolysis google.com |

| 2,5-Dibromo-3-methylpyridine | 2-Amino-5-bromo-3-methylpyridine | NaNO₂, CuBr, HBr | Sandmeyer Reaction google.comsigmaaldrich.com |

| 2-Bromo-5-(bromomethyl)pyridine | 2-Bromo-5-picoline | N-Bromosuccinimide (NBS), AIBN | Radical Bromination prepchem.com |

Direct Synthesis Approaches to Pyridin-3-ylmethanamine Derivatives

With the appropriate precursors in hand, the final aminomethyl group can be installed using several established synthetic protocols.

Reductive amination is a highly effective one-pot method for converting aldehydes or ketones into amines. thermofisher.com This approach is ideal for synthesizing (2-Bromo-5-methylpyridin-3-yl)methanamine from its corresponding aldehyde, 2-bromo-5-methylpyridine-3-carbaldehyde. The process involves the reaction of the aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation. While catalytic hydrogenation is effective, milder boron-based reagents are often preferred to avoid side reactions and ensure functional group tolerance. acsgcipr.orgresearchgate.net Amine-borane complexes, such as pyridine borane and the more stable 2-picoline borane, are effective reagents that can perform the reduction in protic solvents, which facilitates imine formation. acsgcipr.org Sodium triacetoxyborohydride is another mild and selective reagent, though it is less compatible with protic solvents. acsgcipr.orgresearchgate.net These reagents are advantageous because they avoid the use of highly toxic reagents like sodium cyanoborohydride. acsgcipr.orgresearchgate.net

| Reducing Agent Class | Example Reagents | Key Features |

| Borohydride Reagents | Sodium triacetoxyborohydride | Mild, selective; low solubility in many organic solvents. acsgcipr.orgresearchgate.net |

| Amine-Borane Complexes | Pyridine borane, 2-Picoline borane | Stable in protic solvents; avoids toxic byproducts. acsgcipr.org |

| Catalytic Hydrogenation | H₂ with metal catalyst (e.g., Pd/C) | Highly efficient; can sometimes reduce other functional groups. acsgcipr.org |

An alternative strategy involves the nucleophilic substitution of a halomethyl precursor, such as 2-bromo-3-(bromomethyl)-5-methylpyridine, with an amine nucleophile. wikipedia.org Direct alkylation with ammonia can be problematic, as the primary amine product is often more nucleophilic than ammonia itself, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.orgmasterorganicchemistry.com

To circumvent the issue of over-alkylation, the Gabriel synthesis is a superior method for preparing primary amines from alkyl halides. beilstein-journals.org This procedure involves two main steps. First, the halomethyl pyridine is treated with potassium phthalimide to form an N-alkylated phthalimide intermediate. The phthalimide group acts as a protected form of a primary amine. In the second step, this intermediate is cleaved, typically by reacting it with hydrazine hydrate in a solvent like ethanol, to release the desired primary amine along with phthalhydrazide as a byproduct. beilstein-journals.org This method reliably produces the primary amine without the risk of further alkylation.

Direct amination strategies, which involve the formation of a C-N bond directly on the pyridine ring, are generally not suitable for the synthesis of this compound. Classical methods like the Chichibabin amination reaction typically introduce an amino group at the C2 or C4 positions of the pyridine ring and are not applicable for forming an aminomethyl substituent at the C3 position. Furthermore, nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridines involve the displacement of the halide on the ring itself, which would lead to the loss of the essential bromo substituent in the target molecule. Therefore, routes based on the functionalization of a pre-existing side chain, such as reductive amination or alkylation, are the most viable and direct strategies.

Multistep Synthetic Routes to this compound and Analogs

Multistep synthetic routes are essential for constructing complex molecules like this compound and its analogs. These routes often begin with simpler, commercially available pyridine derivatives that are then sequentially functionalized. The synthesis of functionalized pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which can affect its reactivity in standard organic reactions. researchgate.net

A common strategy in the synthesis of complex pyridine derivatives involves the use of carboxylic acid and amine coupling reactions to form amide bonds. growingscience.com This approach is particularly useful for introducing side chains and building more complex molecular architectures. The direct coupling of a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium carboxylate salt. fishersci.co.ukchemistrysteps.com To overcome this, coupling agents are often employed to activate the carboxylic acid.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium and phosphonium salts like HATU and PyBOP. fishersci.co.ukchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine to form the desired amide. fishersci.co.uk

The choice of coupling agent and reaction conditions, such as the solvent and the presence of a base, can significantly impact the reaction's efficiency and yield. growingscience.com For instance, the use of HATU in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a common and effective method for amide bond formation. growingscience.com

| Coupling Agent | Activating Group | Typical Base | Common Solvents |

| DCC, EDC | O-acylisourea | - | DCM, THF |

| HATU, HBTU | Uronium | DIPEA | DMF, Acetonitrile |

| PyBOP | Phosphonium | DIPEA | DMF, Acetonitrile |

Table 1: Common Reagents for Carboxylic Acid and Amine Coupling Reactions

In the context of synthesizing this compound analogs, a carboxylic acid-functionalized pyridine could be coupled with various amines to generate a library of amide derivatives. Alternatively, a pyridine-containing amine could be reacted with a range of carboxylic acids.

The reduction of intermediate compounds is a crucial step in many synthetic routes leading to this compound and its analogs. A key transformation is the conversion of a carbaldehyde (aldehyde) group to a primary amine, a process known as reductive amination. wikipedia.org

Reductive amination typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.org The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org A variety of reducing agents can be used, with sodium borohydride and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride, being common choices. wikipedia.org

For the synthesis of primary amines, such as this compound, the aldehyde is reacted with a source of ammonia, followed by reduction. A one-pot, two-step reductive amination of aldehydes using hydroxylammonium chloride for the amination step and a zinc/hydrochloric acid system for the reduction has been reported as an efficient method for synthesizing primary amines. tandfonline.com

Pyridine-borane complexes are also effective reagents for the reduction of aldehydes and ketones. jst.go.jp In some cases, the reduction of an aldehyde with pyridine-borane in trifluoroacetic acid can lead to the formation of symmetric ethers. jst.go.jp

| Reducing Agent | Typical Substrates | Key Features |

| Sodium Borohydride | Aldehydes, Ketones | Common, cost-effective |

| Sodium Cyanoborohydride | Imines (formed in situ) | Effective at mildly acidic pH |

| Sodium Triacetoxyborohydride | Imines (formed in situ) | Mild, selective |

| Pyridine-Borane | Aldehydes, Ketones | Can also reduce other functional groups |

| Zinc/Hydrochloric Acid | Imines, Oximes | Used in conjunction with an amination step |

Table 2: Common Reducing Agents for the Synthesis of Amines from Carbonyl Compounds

The formation of amide intermediates is a versatile strategy in the synthesis of complex pyridine systems. researchgate.net Amide groups can serve as precursors for a variety of other functional groups or can be used to direct the regioselectivity of subsequent reactions.

For example, an amide can be formed from a carboxylic acid on the pyridine ring. This amide can then be reduced to an amine, as discussed in the previous section. Alternatively, the amide nitrogen can be part of the pyridine ring itself, as in pyridine-2-carboxamides and pyridine-2,6-dicarboxamides, which are important classes of chelating ligands. researchgate.net

The synthesis of amides from pyridine carboxylic acids, such as picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid, can be achieved by coupling with various amines. nih.gov The reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ, followed by reaction with an N-alkylaniline, has been shown to produce the corresponding amides. nih.gov

Furthermore, the amide functionality can influence the electronic properties of the pyridine ring, potentially altering its reactivity in subsequent functionalization steps. The ease with which amide ligands and their metal complexes can be synthesized has contributed to their extensive study and application. researchgate.net

The synthesis of complex pyridine systems often requires a combination of the strategies mentioned above, as well as other synthetic transformations. The specific sequence of reactions is critical to successfully install the desired functional groups in the correct positions.

One common approach involves the initial synthesis of a substituted pyridine ring, followed by further functionalization. For instance, the Suzuki cross-coupling reaction can be used to introduce aryl groups onto a bromo-substituted pyridine. A study describes the synthesis of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. mdpi.com In this work, the starting amine was also converted to an acetamide, which then underwent the Suzuki coupling, demonstrating the use of an amide intermediate for further functionalization. mdpi.com

Another general strategy is the construction of the pyridine ring itself from acyclic precursors. The Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are classic methods for constructing pyridine rings. beilstein-journals.org These methods often involve the condensation of several components to form the heterocyclic ring. acs.orgijnrd.org

The functionalization of the pyridine ring can also be achieved through C-H activation, which avoids the need for pre-functionalized starting materials. researchgate.net However, controlling the regioselectivity of C-H functionalization on the electron-deficient pyridine ring can be challenging. researchgate.net

Analog and Compound Library Synthesis Utilizing this compound

Once a reliable synthetic route to this compound is established, it can be used as a scaffold to generate a library of structurally related analogs. This is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships.

The development of tailored synthesis routes for structural analogs of this compound allows for systematic modifications of the core structure. For example, the bromo group at the 2-position is a versatile handle for cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, which can be used to introduce a wide variety of substituents.

The primary amine of the methanamine group can be functionalized in numerous ways. For instance, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or reacted with aldehydes or ketones in reductive amination to generate more complex side chains.

The methyl group at the 5-position could also be modified, although this is often more challenging. For example, it could potentially be halogenated and then further functionalized.

A study on the synthesis of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors illustrates how a core heterocyclic structure can be systematically modified to create a library of compounds for biological screening. arabjchem.org Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine analogs as anti-mycobacterial agents involved the preparation of a large number of derivatives with variations at different positions of the heterocyclic core. semanticscholar.org These examples highlight the importance of developing flexible and efficient synthetic routes that can accommodate a range of starting materials and reagents to generate diverse compound libraries.

Methodologies for High-Throughput Compound Library Generation

The efficient discovery of novel bioactive molecules often necessitates the synthesis and screening of large, structurally diverse collections of compounds, known as chemical libraries. High-throughput synthesis methodologies are central to the rapid generation of these libraries. For a core scaffold such as this compound, parallel synthesis techniques in solution-phase are particularly well-suited for creating a library of analogues with diverse substitutions. These methods enable the simultaneous execution of multiple, discrete reactions in an array format, typically in 24- or 96-well microtiter plates, thereby significantly accelerating the discovery and optimization process.

A robust strategy for the high-throughput synthesis of a library based on the this compound scaffold involves a multi-step sequence commencing with a suitable starting material that can be readily diversified. The key steps in such a workflow typically include the parallel introduction of various functional groups through reliable and high-yielding chemical transformations, followed by streamlined workup and purification procedures.

A hypothetical, yet plausible, high-throughput synthesis campaign to generate a library of analogues of this compound could be designed around a reductive amination protocol. This approach allows for the introduction of a wide variety of substituents on the aminomethyl moiety. The general workflow can be outlined as follows:

Starting Material and Reagent Array: A key starting material is the aldehyde or ketone precursor, 2-bromo-5-methylpyridine-3-carbaldehyde. This can be arrayed in a microtiter plate. A diverse set of primary and secondary amines serves as the variable building block for the library.

Parallel Reductive Amination: The aldehyde and a diverse set of amines are reacted in parallel in the wells of the microtiter plate. A suitable reducing agent, such as sodium triacetoxyborohydride, is added to facilitate the reductive amination. The reactions are typically carried out in a suitable solvent, like dichloromethane or dichloroethane, and may be gently heated to ensure completion.

High-Throughput Workup and Purification: Upon completion of the reactions, a high-throughput workup procedure is employed. This can involve the addition of a quenching solution, followed by liquid-liquid extraction. The organic layers containing the desired products are then typically concentrated. Purification is often achieved using high-throughput preparative high-performance liquid chromatography (HPLC) or mass-directed purification.

The following data tables illustrate the potential diversity and outcomes of such a parallel synthesis campaign.

Table 1: Representative Building Blocks for Library Synthesis

This interactive table showcases a selection of amines that could be used to generate a diverse library of this compound analogues.

| Amine Building Block | Chemical Structure |

| Benzylamine | C7H9N |

| Cyclohexylamine | C6H13N |

| Morpholine | C4H9NO |

| N-Methylpiperazine | C5H12N2 |

| Aniline | C6H7N |

Table 2: Illustrative Results of a Parallel Reductive Amination Library Synthesis

This interactive table presents hypothetical but representative results from a parallel synthesis campaign, highlighting the yields and purities that might be expected for a selection of synthesized analogues.

| Library Member ID | Amine Used | Product Structure | Yield (%) | Purity (%) |

| L1-A1 | Benzylamine | (2-Bromo-5-methylpyridin-3-yl)-N-(phenylmethyl)methanamine | 78 | 95 |

| L1-A2 | Cyclohexylamine | N-((2-Bromo-5-methylpyridin-3-yl)methyl)cyclohexanamine | 82 | 97 |

| L1-A3 | Morpholine | 4-((2-Bromo-5-methylpyridin-3-yl)methyl)morpholine | 85 | 98 |

| L1-A4 | N-Methylpiperazine | 1-((2-Bromo-5-methylpyridin-3-yl)methyl)-4-methylpiperazine | 75 | 93 |

| L1-A5 | Aniline | N-((2-Bromo-5-methylpyridin-3-yl)methyl)aniline | 65 | 91 |

The data presented in these tables are illustrative and serve to demonstrate the utility of high-throughput parallel synthesis in rapidly generating a focused library of compounds for further biological evaluation. The yields and purities are representative of what can be achieved with optimized reaction and purification protocols in a high-throughput setting.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 Methylpyridin 3 Yl Methanamine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, a common reaction for halogenated pyridines. The reactivity of the C-Br bond is influenced by the electronic properties of the pyridine ring and the other substituents.

Displacement of Halogen Atoms with Diverse Nucleophilic Species

While specific studies on (2-Bromo-5-methylpyridin-3-yl)methanamine are not extensively documented, the principles of nucleophilic aromatic substitution (SNAr) on 2-bromopyridines are well-established. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. A variety of nucleophiles can be employed to displace the bromide ion, leading to a wide array of derivatives.

Common nucleophiles for this transformation include:

Alkoxides and Phenoxides: Reaction with sodium methoxide or sodium phenoxide would yield the corresponding 2-methoxy or 2-phenoxy derivatives.

Amines: Primary and secondary amines can displace the bromine to form 2-amino- or 2-dialkylaminopyridine derivatives.

Thiols: Thiolates, such as sodium thiophenoxide, can be used to introduce a thioether linkage.

The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the generated HBr. The table below illustrates the expected products from such reactions.

| Nucleophile | Reagent Example | Expected Product |

| Methoxide | Sodium Methoxide (NaOCH3) | (2-Methoxy-5-methylpyridin-3-yl)methanamine |

| Amine | Diethylamine (HN(CH2CH3)2) | N,N-Diethyl-5-methyl-3-(aminomethyl)pyridin-2-amine |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | (5-Methyl-2-(phenylthio)pyridin-3-yl)methanamine |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex libretexts.orgtcichemicals.com. This reaction is particularly useful for synthesizing biaryl compounds tcichemicals.com. While direct studies on this compound are limited, extensive research on the closely related compound, 5-bromo-2-methylpyridin-3-amine, demonstrates the feasibility and efficiency of this reaction mdpi.com. The general scheme involves the reaction of the bromopyridine with an arylboronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Exploration of Various Arylboronic Acid Partners in Cross-Coupling

A study on the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with a variety of arylboronic acids highlights the broad scope of this reaction mdpi.com. The reaction conditions typically involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and a base like potassium phosphate (K3PO4) in a solvent mixture of 1,4-dioxane and water mdpi.com. These conditions are expected to be applicable to this compound.

The following table summarizes the types of arylboronic acids that have been successfully coupled with the analogous 5-bromo-2-methylpyridin-3-amine, suggesting a similar reactivity profile for this compound.

| Arylboronic Acid | Product of Coupling with 5-bromo-2-methylpyridin-3-amine |

| Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine |

| 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine |

| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine |

| 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-methylpyridin-3-amine |

| 4-(Methylsulfonyl)phenylboronic acid | 2-Methyl-5-(4-(methylsulfonyl)phenyl)pyridin-3-amine |

Transformations of the Methanamine Functional Group

The primary amine of the methanamine group is a versatile functional handle for further derivatization.

Reduction to Secondary or Tertiary Amines

The primary amine of this compound can be converted to secondary or tertiary amines through various methods. One common approach is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

For the synthesis of a secondary amine, the primary amine can be reacted with one equivalent of an aldehyde or ketone, followed by reduction. To obtain a tertiary amine, the resulting secondary amine can be subjected to another round of reductive amination with a different aldehyde or ketone, or the primary amine can be reacted with an excess of a suitable alkylating agent.

Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent depends on the specific substrates and reaction conditions.

The table below illustrates the expected products from the reductive amination of this compound with different carbonyl compounds.

| Carbonyl Compound | Reagent Example | Expected Product |

| Formaldehyde | Formaldehyde (CH2O) and NaBH3CN | N,N-Dimethyl-1-(2-bromo-5-methylpyridin-3-yl)methanamine |

| Acetaldehyde | Acetaldehyde (CH3CHO) and NaBH(OAc)3 | N-Ethyl-1-(2-bromo-5-methylpyridin-3-yl)methanamine |

| Acetone | Acetone ((CH3)2CO) and NaBH3CN | N-Isopropyl-1-(2-bromo-5-methylpyridin-3-yl)methanamine |

Oxidative Derivatization of the Methanamine Moiety

The methanamine group in this compound is susceptible to oxidative transformations to yield various functional groups, including aldehydes, imines, and carboxylic acids. The specific product obtained is highly dependent on the choice of oxidizing agent and the reaction conditions employed. While direct oxidation studies on this compound are not extensively documented, the reactivity can be inferred from similar transformations on substituted aminomethylpyridines and benzylic amines.

Mild oxidizing agents are typically employed for the conversion of the primary amine to an aldehyde, such as 3-formyl-2-bromo-5-methylpyridine. Reagents like manganese dioxide (MnO₂) are effective for the oxidation of benzylic and allylic alcohols and can be adapted for the oxidation of aminomethyl groups, often via an intermediate imine that is subsequently hydrolyzed. Another approach involves the Sommelet reaction, where the aminomethylpyridine is converted to a hexaminium salt, which then hydrolyzes to the corresponding aldehyde.

More vigorous oxidation conditions will lead to the formation of 2-bromo-5-methylnicotinic acid. Oxidants such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media can achieve this transformation. These strong oxidants typically oxidize the aminomethyl group completely to the carboxylic acid.

The formation of imines, or Schiff bases, can be achieved through condensation of the primary amine with an aldehyde or ketone. Oxidative coupling can also lead to imine formation, which can be a key intermediate in the synthesis of more complex heterocyclic systems.

Table 1: Potential Oxidative Derivatization Products and Corresponding Reagents

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | Manganese Dioxide (MnO₂) / Hexamethylenetetramine (Sommelet) | 2-Bromo-5-methylpyridine-3-carbaldehyde | Aldehyde |

| This compound | Potassium Permanganate (KMnO₄) / Acid | 2-Bromo-5-methylnicotinic acid | Carboxylic Acid |

| This compound | R₂C=O (Aldehyde or Ketone) | N-((2-Bromo-5-methylpyridin-3-yl)methylene)alkanamine | Imine (Schiff Base) |

Cyclization and Heterocycle Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic aminomethyl group and an electrophilic carbon center at the 2-position of the pyridine ring due to the bromo substituent, makes it a valuable precursor for various cyclization and heterocycle annulation reactions.

Intramolecular cyclization of this compound can lead to the formation of fused bicyclic systems. Under basic conditions, the aminomethyl group can act as an internal nucleophile, displacing the bromide at the C2 position to form a dihydropyrrolopyridine, a type of azabicycloalkane. This intramolecular nucleophilic substitution would result in the formation of a 6,5-fused ring system. The reaction is typically promoted by a non-nucleophilic base to deprotonate the amine or a preceding amide derivative, thereby increasing its nucleophilicity. The formation of such conformationally restricted scaffolds is of significant interest in medicinal chemistry.

The specific structure of the resulting azabicycloalkane can be influenced by the reaction conditions. For instance, reductive conditions following or during the cyclization can lead to fully saturated bicyclic systems.

Table 2: Potential Azabicycloalkane Structures from Intramolecular Cyclization

| Reaction Type | Product Name | General Structure |

|---|---|---|

| Intramolecular Nucleophilic Substitution | 6-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | Fused 6,5-bicyclic system |

| Reductive Cyclization | 6-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-b]pyridine | Saturated fused 6,5-bicyclic system |

The synthesis of the imidazo[1,2-a]pyridine scaffold is a significant transformation in heterocyclic chemistry, with many derivatives exhibiting important biological activities. iaea.org The classical synthesis often involves the reaction of a 2-aminopyridine with an α-haloketone. organic-chemistry.org However, derivatives of this compound can also serve as precursors to this ring system through alternative synthetic routes.

One potential strategy involves a two-step, one-pot reaction. ias.ac.in The aminomethyl group can first be acylated, for example, with an α-haloacyl halide. The resulting intermediate, an N-((2-bromo-5-methylpyridin-3-yl)methyl)-α-haloacetamide, can then undergo an intramolecular cyclization. Under basic conditions, the amide nitrogen can displace the bromine on the pyridine ring, leading to the formation of a fused six-membered ring. A subsequent intramolecular condensation between the enolate of the acetyl group and the amide carbonyl would then form the five-membered imidazole ring, yielding a substituted imidazo[1,2-a]pyridine.

Alternatively, a multicomponent reaction approach could be employed. For example, a three-component reaction between this compound, an aldehyde, and an isocyanide (an Ugi-type reaction) could potentially lead to an intermediate that, upon subsequent intramolecular cyclization involving the bromo substituent, forms the desired imidazo[1,2-a]pyridine core. beilstein-journals.org

Table 3: Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives

| Strategy | Reagents | Key Intermediate |

|---|

Isomerization Studies of Halogenated Pyridine Rings

The migration of a halogen atom on a pyridine ring, often referred to as a "halogen dance," is a well-documented phenomenon that occurs under strongly basic conditions. wikipedia.orgacs.org This isomerization proceeds through a proposed mechanism involving deprotonation and subsequent halogen migration, driven by the formation of a more stable anionic intermediate. researchgate.net

For a substrate like this compound, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) can initiate the process. researchgate.net The reaction is believed to proceed via the following steps:

Deprotonation: The strong base abstracts a proton from the pyridine ring. The most acidic proton is typically adjacent to the bromine atom, at the C4 position. This generates a pyridyl anion.

Halogen Migration: The initially formed anion can then undergo a rearrangement. This can occur through an intermolecular or intramolecular pathway. In the intermolecular "halogen dance," a catalytic halogen carrier facilitates the transfer. wikipedia.org The bromine atom migrates from the C2 position to the C4 position, which is now anionic, leading to a new brominated pyridine with the lithium cation at the original C2 position. The driving force for this migration is the formation of a more thermodynamically stable organolithium species.

Protonation: Quenching the reaction with a proton source (e.g., water or ammonium chloride) results in the formation of the isomerized product, in this case, (4-Bromo-5-methylpyridin-3-yl)methanamine.

The efficiency and regioselectivity of the halogen dance are influenced by several factors, including the choice of base, solvent, temperature, and the substitution pattern on the pyridine ring. wikipedia.org This reaction provides a powerful synthetic tool for accessing pyridine isomers that may be difficult to obtain through direct synthesis.

Table 4: Key Parameters in Base-Catalyzed Halogen Dance Reactions

| Parameter | Influence | Examples |

|---|---|---|

| Base | Initiates deprotonation; its strength and steric bulk affect regioselectivity. | Lithium Diisopropylamide (LDA), Potassium Hexamethyldisilazide (KHMDS), Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) |

| Temperature | Affects the rate of isomerization and the stability of intermediates. Lower temperatures often favor kinetic products. | -78 °C to -20 °C |

| Solvent | Influences the solubility and reactivity of the organometallic intermediates. | Tetrahydrofuran (THF), Diethyl ether |

| Electrophile Trap | Can intercept the anionic intermediate before or after migration, leading to functionalized products. | CO₂, Aldehydes, Alkyl halides |

Applications of 2 Bromo 5 Methylpyridin 3 Yl Methanamine in Complex Molecule Synthesis

Application in Material Science Research

Use as Chiral Dopants for Liquid Crystals

Nematic liquid crystals can be transformed into chiral nematic liquid crystals by introducing a small amount of a chiral molecule, known as a chiral dopant. This induced chirality results in a helical structure that can selectively reflect light of a specific wavelength, a property crucial for various display technologies. The effectiveness of a chiral dopant is often related to its molecular structure and dipole moment.

While there is no direct research demonstrating the use of (2-Bromo-5-methylpyridin-3-yl)methanamine as a chiral dopant, studies on structurally similar compounds provide insights into its potential. For instance, research has been conducted on derivatives of the closely related compound, 5-bromo-2-methylpyridin-3-amine. In these studies, the parent amine is used as a precursor to synthesize a series of novel pyridine (B92270) derivatives through reactions like the Suzuki cross-coupling reaction. The resulting biphenyl-pyridine structures are then evaluated for their potential as chiral dopants.

The rationale behind this application lies in the fact that biphenyl compounds with restricted rotation around the single bond connecting the phenyl rings and a significant dipole moment can effectively induce a helical structure in a liquid crystal host. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the dipole moments of these synthesized derivatives. A larger dipole moment is generally indicative of a stronger potential to influence the liquid crystalline properties.

Following this logic, this compound could serve as a valuable starting material. The primary amine group (-CH₂NH₂) offers a reactive site for further chemical modifications to introduce moieties that would enhance its chirality and dipole moment, making the resulting molecule suitable as a chiral dopant. The presence of the bromo and methyl groups on the pyridine ring also influences the electronic properties and steric hindrance of the molecule, which can be fine-tuned through synthetic modifications to optimize its performance as a chiral dopant.

| Starting Material | Synthetic Step | Potential Intermediate/Product | Key Property for Application |

|---|---|---|---|

| This compound | Coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Biphenyl or other aryl-substituted pyridine derivatives | Enhanced dipole moment and chirality |

| 5-bromo-2-methylpyridin-3-amine (Analogue) | Palladium-catalyzed Suzuki cross-coupling | Novel pyridine derivatives | Potential candidates for chiral dopants based on DFT calculations Current time information in Pasuruan, ID. |

Incorporation into Advanced Polymers and Coatings

The incorporation of specific functional monomers into polymer chains can impart desired properties to the resulting materials, such as improved thermal stability, altered solubility, or specific chemical reactivity for coatings. Pyridine-containing polymers are of interest for various applications due to the unique chemical and physical properties of the pyridine ring.

There is currently no available scientific literature that specifically describes the use of this compound in the synthesis of advanced polymers and coatings. However, its bifunctional nature—possessing a reactive primary amine and a bromo substituent—suggests its potential as a monomer or a modifying agent in polymer synthesis.

The primary amine group can participate in polymerization reactions to form polyamides, polyimides, or polyurethanes. The presence of the pyridine ring in the polymer backbone could enhance thermal stability and introduce sites for metal coordination or hydrogen bonding, which can influence the macroscopic properties of the polymer.

The bromine atom on the pyridine ring offers another reactive handle. It could be used for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. Alternatively, it could be utilized in polymerization reactions that proceed via cross-coupling mechanisms.

Given the lack of direct research, the incorporation of this compound into advanced polymers and coatings remains a theoretical possibility awaiting experimental investigation.

Future Research Directions and Advanced Synthetic Approaches

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry continually seeks methodologies that are not only efficient but also environmentally benign. Future research into the synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine will likely focus on developing novel and sustainable routes that improve upon traditional multi-step processes.

Key areas of development include:

Green Chemistry Approaches: Emphasis will be placed on using greener solvents, reducing energy consumption, and minimizing waste. This could involve exploring one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel, thereby avoiding lengthy separation and purification processes.

Catalytic Reductions: The final step in synthesizing the target methanamine often involves the reduction of a nitrile or an amide precursor. Research into novel catalytic systems, such as those based on earth-abundant metals or biocatalysis, could offer more sustainable alternatives to traditional reducing agents.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound or its key intermediates could lead to more efficient and reproducible manufacturing on an industrial scale.

| Synthetic Strategy | Precursor Compound | Key Transformation | Potential Advantages |

| Catalytic Hydrogenation | 2-Bromo-5-methylnicotinonitrile (B1601592) | Reduction of nitrile | High atom economy, clean reaction |

| Grignard Reaction/Reduction | 2-Bromo-5-methylpyridine | Formylation followed by reductive amination | Versatile for introducing the aminomethyl group |

| Direct Amination | 3-(Bromomethyl)-2-bromo-5-methylpyridine | Nucleophilic substitution | Potentially shorter synthetic route |

Exploration of Undiscovered Derivatization Reactions and Functionalizations

The unique arrangement of functional groups in this compound provides multiple handles for chemical modification. Future research will undoubtedly focus on exploring new derivatization reactions to generate libraries of novel compounds for various applications.

Amine Group Functionalization: The primary amine is a key site for derivatization. Beyond simple acylation and alkylation, research could explore its use in more complex reactions such as multicomponent reactions (e.g., Ugi or Passerini reactions) to rapidly build molecular complexity.

Cross-Coupling Reactions: The bromine atom at the 2-position is ideally situated for palladium-catalyzed cross-coupling reactions. While Suzuki and Sonogashira couplings are well-established for similar bromo-pyridines, future work could explore less common but highly useful transformations like Buchwald-Hartwig amination, cyanation, or C-H activation/functionalization at adjacent positions. mdpi.com

Ring Modification: Although more challenging, exploring reactions that modify the pyridine (B92270) ring itself, such as N-oxidation or selective hydrogenation, could lead to entirely new classes of compounds with unique properties.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool in modern organic synthesis. For a molecule like this compound, computational modeling can provide deep insights that guide experimental work.

Reaction Pathway Analysis: Density Functional Theory (DFT) can be used to model potential reaction pathways for both the synthesis and derivatization of the target compound. mdpi.com This allows for the prediction of reaction feasibility, the identification of key transition states and intermediates, and the optimization of reaction conditions before ever entering the lab.

Predicting Physicochemical Properties: Computational tools can predict properties such as solubility, lipophilicity (LogP), and electronic properties (e.g., molecular electrostatic potential). This is crucial for designing derivatives with specific characteristics, for instance, in the development of new pharmaceutical agents.

Virtual Screening and Docking: In drug discovery, the scaffold of this compound can be used as a starting point for designing new ligands. Molecular docking studies can predict how potential derivatives might bind to biological targets like enzymes or receptors, helping to prioritize which compounds to synthesize. nih.gov

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Synthesis Planning | Reaction energy profiles, transition state geometries |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformers, intermolecular interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Prediction of biological activity based on structure |

| Molecular Docking | Chemical Biology | Binding affinity and mode to protein targets |

Expanding Applications in Specialized Organic Synthesis and Chemical Biology

Given that substituted pyridines are core structures in many pharmaceuticals, agrochemicals, and functional materials, this compound is a highly promising building block. nbinno.comnbinno.com

Medicinal Chemistry: The compound can serve as a key intermediate for synthesizing novel drug candidates. The bromo-pyridine core is a common feature in many biologically active molecules, and the aminomethyl "linker" allows for the facile introduction of various pharmacophores.

Agrochemicals: Similar to its role in pharmaceuticals, this compound could be a precursor for new herbicides, fungicides, or insecticides. The specific substitution pattern may lead to compounds with novel modes of action or improved efficacy. nbinno.com

Chemical Biology: The ability to easily functionalize both the amine and the bromide allows for the synthesis of chemical probes. These probes, which might include fluorescent tags or biotin labels, can be used to study biological processes, identify protein targets, or visualize cellular components.

Materials Science: Pyridine-based ligands are important in coordination chemistry and materials science. Derivatives of this compound could be used to create novel metal-organic frameworks (MOFs), catalysts, or photoactive materials.

Q & A

Q. Basic

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid prolonged exposure to moisture .

- Handling : Use inert atmospheres (N/Ar) for sensitive reactions. PPE (gloves, goggles) is mandatory due to potential amine reactivity and bromine toxicity .

How can reaction yields be optimized during bromination?

Q. Advanced

- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates.

- Catalyst screening : Evaluate Lewis acids (e.g., FeCl) or radical initiators (AIBN) for regioselective bromination .

- Temperature control : Lower temperatures (0–5°C) may reduce side reactions, while higher temps (50–60°C) could accelerate kinetics .

- DOE approaches : Use factorial designs to test variables like reagent stoichiometry and reaction time .

How to resolve contradictions in literature-reported synthesis conditions?

Q. Advanced

- Reproducibility studies : Replicate protocols from conflicting sources (e.g., differing solvent/base combinations) and compare yields/purity .

- Mechanistic analysis : Use DFT calculations to model reaction pathways and identify favorable conditions (e.g., solvent polarity effects on transition states).

- Orthogonal validation : Cross-check results with alternative characterization (e.g., X-ray crystallography if crystals are obtainable) .

What applications exist in medicinal chemistry for this compound?

Q. Advanced

- Pharmaceutical intermediates : As a building block for kinase inhibitors or neuroactive agents due to its pyridine core and bromine’s leaving-group potential .

- Structure-activity relationship (SAR) studies : Modify the methyl or amine groups to explore bioactivity trends .

- In silico docking : Screen against target proteins (e.g., EGFR) using molecular modeling software to predict binding affinity .

What advanced analytical methods ensure purity for pharmacological studies?

Q. Advanced

- Chiral HPLC : To detect enantiomeric impurities if stereocenters are present.

- ICP-MS : Quantify trace metal contaminants from catalysts.

- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify decomposition products .

How can computational modeling predict reactivity or degradation pathways?

Q. Advanced

- DFT calculations : Model electrophilic aromatic substitution to predict bromination sites.

- MD simulations : Study solvation effects on stability or aggregation tendencies.

- QM/MM approaches : Simulate reaction mechanisms under varying pH or solvent conditions .

What methods evaluate the compound’s toxicity in preclinical research?

Q. Advanced

- In vitro assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays.

- Ames test : Assess mutagenicity with Salmonella strains.

- Metabolic profiling : Use liver microsomes to identify toxic metabolites .

How to troubleshoot purification challenges (e.g., low crystallinity)?

Q. Advanced

- Alternative techniques : Switch from recrystallization to flash chromatography (e.g., silica gel with EtOAc/hexane gradients).

- Derivatization : Convert the amine to a crystalline salt (e.g., hydrochloride) for improved isolation .

- Crystallography aids : Add seeding agents or use anti-solvent vapor diffusion to induce crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.